2-(Pyridin-3-yl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone
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Description
2-(Pyridin-3-yl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone, also known as P3P, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. P3P is a small molecule inhibitor that targets the protein-protein interaction between bromodomain-containing protein 4 (BRD4) and acetylated histones. This interaction is known to play a critical role in the regulation of gene expression, making P3P a promising candidate for the development of new treatments for various diseases.
Scientific Research Applications
Hydrogen-Bonding Patterns
Research on compounds similar to 2-(Pyridin-3-yl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone has focused on their hydrogen-bonding patterns. Studies like Balderson et al. (2007) investigated enaminones, including some with structural similarities, observing bifurcated intra- and intermolecular hydrogen bonding, which influences their crystal structures (Balderson et al., 2007).
Corrosion Inhibition
Das et al. (2017) explored the corrosion inhibition properties of cadmium(II) Schiff base complexes including ligands structurally related to the compound . They found that these complexes exhibit significant corrosion inhibition properties on mild steel in acidic environments (Das et al., 2017).
Synthesis of Building Blocks for Crown Ethers
Nawrozkij et al. (2014) developed a method for synthesizing building blocks for functionalized crown ethers, including derivatives of 1-(pyridin-2-yl)ethan-1,2-diol and 1-(piperidin-2-yl)ethan-1,2-diol. These compounds are valuable for constructing crown ethers with potential applications in various fields (Nawrozkij et al., 2014).
DNA Binding and Cytotoxicity Studies
Kumar et al. (2012) examined Cu(II) complexes of tridentate ligands, including those with pyridine and piperidine motifs, for their DNA binding and cytotoxicity properties. Such studies are crucial in understanding the bioactivity of these complexes, which may have implications in medical and pharmaceutical research (Kumar et al., 2012).
Antibacterial Activity
Research by Merugu et al. (2010) into the synthesis of piperidine-containing pyrimidine imines and thiazolidinones, and their subsequent antibacterial activity, indicates the potential of these compounds in developing new antibacterial agents. This is particularly relevant in the context of increasing antibiotic resistance (Merugu et al., 2010).
Catalysis
Zulu et al. (2020) studied Palladium(II) complexes of (pyridyl)imine ligands, demonstrating their effectiveness as catalysts in the methoxycarbonylation of olefins. Such catalysts are vital in industrial processes, particularly in the synthesis of important organic compounds (Zulu et al., 2020).
Synthesis of Cyclobutenes
Alcaide et al. (2015) revealed a metal-free direct [2+2] cycloaddition reaction of alkynes using 2-(Pyridinium-1-yl)-1,1-bis(triflyl)ethanides, yielding substituted cyclobutenes. This uncatalyzed protocol is significant for the facile synthesis of cyclobutenes at room temperature (Alcaide et al., 2015).
properties
IUPAC Name |
2-pyridin-3-yl-1-(3-pyridin-4-yloxypiperidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c21-17(11-14-3-1-7-19-12-14)20-10-2-4-16(13-20)22-15-5-8-18-9-6-15/h1,3,5-9,12,16H,2,4,10-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVIRMBGAPGXAOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CN=CC=C2)OC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-3-yl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone |
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